

Spectroscopic Analysis of Diisobutyl Adipate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **diisobutyl adipate**, a widely used excipient and plasticizer. The following sections detail the principles and experimental data obtained from Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering crucial insights into its molecular structure and chemical properties.

Introduction to Diisobutyl Adipate

Diisobutyl adipate (DIBA) is the diester of adipic acid and isobutyl alcohol. Its chemical formula is C14H26O4, with a molecular weight of 258.35 g/mol .[1] It is a colorless, odorless liquid soluble in most organic solvents but insoluble in water.[2] Due to its properties as an emollient and plasticizer, it finds applications in cosmetics, food packaging, and pharmaceutical formulations. A thorough understanding of its spectroscopic characteristics is essential for quality control, stability studies, and formulation development.

Chemical Structure:

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **diisobutyl adipate**.



Table 1: FTIR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment	Vibration Mode
~2960	Strong	С-Н	Alkane stretch
~2875	Strong	С-Н	Alkane stretch
~1735	Strong	C=O	Ester carbonyl stretch
~1470	Medium	С-Н	Alkane bend
~1370	Medium	С-Н	Alkane bend (gem- dimethyl)
~1170	Strong	C-O	Ester stretch
~1040	Medium	C-O	Ester stretch

Table 2: ¹H NMR Spectroscopy Data (Solvent: CDCl₃)

Chemical Shift (δ,	gnment
~3.85 Doublet 4H -O-CF	H2-CH(CH3)2
~2.25 Triplet 4H -CO-C	CH2-CH2-
~1.90 Multiplet 2H -O-CH	H2-CH(CH3)2
~1.60 Multiplet 4H -CO-C	CH2-CH2-
~0.90 Doublet 12H -CH(CH3)2

Table 3: ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)



Chemical Shift (δ, ppm)	Assignment
~173	C=O (Ester carbonyl)
~70	-O-CH ₂ -
~34	-CO-CH ₂ -
~28	-O-CH ₂ -CH-
~24	-CO-CH ₂ -CH ₂ -
~19	-CH(CH ₃) ₂

Table 4: Mass Spectrometry Data (Electron Ionization)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment Ion
258	Low	[M] ⁺ (Molecular Ion)
201	Medium	[M - C4H9O] ⁺
129	High	[C ₆ H ₉ O ₄] ⁺
111	Medium	[C ₆ H ₇ O ₃] ⁺
57	High	[C ₄ H ₉] ⁺
56	High	[C ₄ H ₈] ⁺

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **diisobutyl adipate** are outlined below.

Fourier-Transform Infrared (FTIR) Spectroscopy

 Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching and bending) at specific frequencies corresponding to the functional groups present.



- Methodology (Attenuated Total Reflectance ATR):
 - Instrument: A Fourier-Transform Infrared Spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
 - Sample Preparation: A small drop of neat diisobutyl adipate is placed directly onto the clean surface of the ATR crystal.
 - Data Acquisition: The spectrum is acquired over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed to identify the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed
 in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific
 frequency. The chemical environment of each nucleus influences this frequency, providing
 detailed information about the molecular structure.
- Methodology (¹H and ¹³C NMR):
 - Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
 - Sample Preparation: Approximately 10-20 mg of diisobutyl adipate is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0 ppm).
 - Data Acquisition:
 - For ¹H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.



- For ¹³C NMR, a proton-decoupled sequence (e.g., PENDANT or DEPT) is typically used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard. Integration of the peaks in the ¹H NMR spectrum provides the relative ratio of protons.

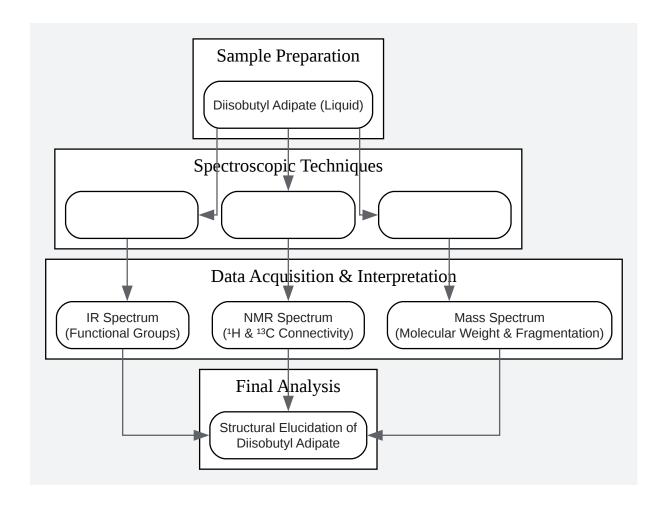
Mass Spectrometry (MS)

- Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The sample
 is first ionized, and the resulting ions are separated based on their m/z ratio and detected.
 The fragmentation pattern of the molecular ion provides valuable information about the
 molecule's structure.
- Methodology (Electron Ionization EI):
 - Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
 - Sample Introduction: A dilute solution of diisobutyl adipate in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC. The GC separates the diisobutyl adipate from any impurities.
 - Ionization: As the diisobutyl adipate elutes from the GC column, it enters the ion source
 of the mass spectrometer. In the EI source, the molecules are bombarded with a highenergy electron beam (typically 70 eV), causing the ejection of an electron to form a
 molecular ion (M+) and inducing fragmentation.[3]
 - Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole).
 - Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Visualization of Spectroscopic Analysis



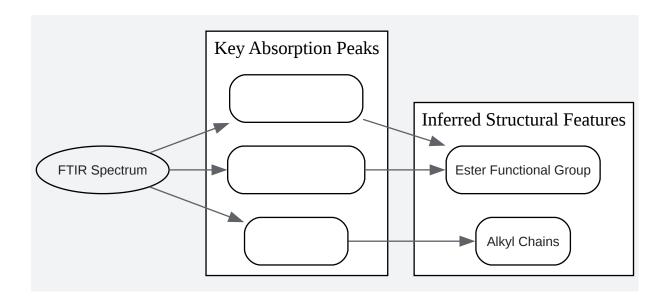
The following diagrams illustrate the workflow and interpretation of the spectroscopic data.



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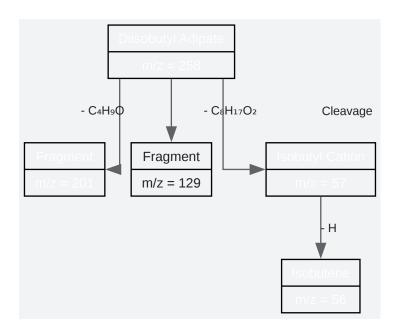
Caption: General workflow for the spectroscopic analysis of diisobutyl adipate.





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Caption: Interpretation of key signals in the FTIR spectrum of diisobutyl adipate.



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Caption: Proposed electron ionization fragmentation pathway for diisobutyl adipate.

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References

- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Dibutyl adipate (105-99-7) 13C NMR spectrum [chemicalbook.com]
- 3. waters.com [waters.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of Diisobutyl Adipate: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670624#spectroscopic-analysis-of-diisobutyl-adipate-ftir-nmr-mass-spec]

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